7-chloro-2,3-dimethyl-1H-indole
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Overview
Description
7-chloro-2,3-dimethyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another paper discusses a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It is an important heterocyclic system that provides the skeleton to many compounds . The molecular formula of this compound is C10H10ClN, and its molecular weight is 179.65 .Chemical Reactions Analysis
The chemical reactions of indole derivatives have been studied extensively. For example, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Physical and Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Mechanism of Action
The mechanism of action of indole derivatives is related to their ability to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-2,3-dimethyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRPMSUPREZGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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